molecular formula C9H10ClN3 B13158057 N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 1848-73-3

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13158057
CAS No.: 1848-73-3
M. Wt: 195.65 g/mol
InChI Key: DYEPYIYOTWRPSJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include:

    Temperature: 60-70°C

    Solvent: Ethanol or methanol

    Catalyst: Ammonium acetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: this compound amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-carboxamide
  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a unique combination of antimicrobial, antifungal, and anticancer activities, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1848-73-3

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13)

InChI Key

DYEPYIYOTWRPSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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